1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine
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Overview
Description
1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a unique structure combining pyrazolo[3,4-d]pyrimidine and 1,2,4-triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-aminopyrazole and formamide under acidic conditions.
Introduction of the triazole ring: The triazole moiety can be introduced via a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC reaction).
Methylation: The final step involves the methylation of the pyrazolo[3,4-d]pyrimidine core, which can be carried out using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anti-cancer properties, showing activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-d]pyrimidin-4-amine: Shares the pyrazolo[3,4-d]pyrimidine core but lacks the triazole moiety.
1H-1,2,4-Triazol-3-amine: Contains the triazole ring but not the pyrazolo[3,4-d]pyrimidine structure.
Uniqueness: 1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine is unique due to its combined structural features, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile scaffold for drug development and other applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N8/c1-15-6-5(2-13-15)7(11-3-10-6)16-4-12-8(9)14-16/h2-4H,1H3,(H2,9,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTVSAGFIMOMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3C=NC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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